1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one
Description
This compound is a hybrid structure featuring a piperidine ring substituted with a 3,4-dichlorophenyl group and a (3R)-1-methylsulfonylpyrrolidine moiety connected via a propynone linker. The stereochemistry at the pyrrolidine C3 position (R-configuration) is critical for binding selectivity, as seen in analogous compounds .
Properties
Molecular Formula |
C19H22Cl2N2O3S |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-27(25,26)23-10-8-14(12-23)4-7-19(24)22-9-2-3-16(13-22)15-5-6-17(20)18(21)11-15/h5-6,11,14,16H,2-3,8-10,12-13H2,1H3/t14-,16?/m0/s1 |
InChI Key |
OUPVMVHXMWBFDP-LBAUFKAWSA-N |
Isomeric SMILES |
CS(=O)(=O)N1CC[C@@H](C1)C#CC(=O)N2CCCC(C2)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)C#CC(=O)N2CCCC(C2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one involves several steps. The process typically starts with the preparation of the piperidine and pyrrolidine intermediates, followed by their coupling through a series of reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences :
- The methylsulfonyl substituent in the target compound contrasts with the trifluoropropyl group in , reducing steric hindrance while maintaining hydrogen-bonding capacity.
- The propynone linker in the target compound may confer rigidity compared to the ether or amine linkers in analogs, affecting conformational flexibility during target binding.
Physicochemical Properties
Table 2: Physicochemical Profile
Pharmacological Activity
While direct activity data for the target compound are absent, structural analogs provide insights:
- Compound : Pyridine and cyclohexyl groups are associated with sedative and anxiolytic effects in preclinical models, likely via GABAergic modulation.
- Target Compound : The dichlorophenyl group is structurally analogous to antipsychotics like lurasidone , hinting at dopamine D₂ or 5-HT₂A receptor antagonism.
Research Findings and Methodological Notes
- Structural Analysis : SHELX software (SHELXL, SHELXS) has been pivotal in refining crystal structures of similar piperidine/pyrrolidine hybrids, enabling precise stereochemical assignments .
- Synthetic Challenges: The target compound’s alkyne linker requires strict anhydrous conditions to prevent side reactions, as noted in analogs .
Biological Activity
The compound 1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one is a synthetic derivative notable for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound features a piperidine ring substituted with a dichlorophenyl group and a pyrrolidine moiety with a methylsulfonyl group. The presence of these functional groups is crucial for its biological activity.
Antiviral Activity
Research has indicated that derivatives of piperidine exhibit antiviral properties. For instance, compounds structurally similar to 1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one have been evaluated for their efficacy against various viruses, including HIV and HSV. In vitro studies have shown moderate protection against CVB-2 and HSV-1 by related compounds .
Antimicrobial Activity
The compound's derivatives have also been screened for antibacterial and antifungal activities. A study indicated that certain piperidine derivatives demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral replication by interfering with viral enzymes.
- Antibacterial Mechanisms : The piperidine structure is associated with enzyme inhibition, which can disrupt bacterial cell wall synthesis or function.
- Binding Affinities : Molecular docking studies suggest that the compound interacts with specific amino acids in target proteins, enhancing its pharmacological effects .
Study 1: Antiviral Screening
In a comprehensive screening of piperidine derivatives, the compound was tested against HIV-1 and other viruses. Results indicated that while some derivatives exhibited significant antiviral activity, the specific compound showed potential as a lead candidate for further development due to its structural uniqueness and activity profile .
Study 2: Antimicrobial Efficacy
A series of synthesized compounds based on the piperidine framework were evaluated for their antimicrobial properties. The studies revealed that certain derivatives had IC50 values indicating strong inhibitory effects on bacterial growth, suggesting that modifications in the chemical structure can enhance biological activity .
Data Tables
| Activity Type | Compound | IC50 Value (μM) | Target Organism |
|---|---|---|---|
| Antiviral | Compound A | 92 | HIV |
| Antibacterial | Compound B | 5.6 | Salmonella typhi |
| Antifungal | Compound C | 12 | Candida albicans |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
